Titanium telluride

Description

Properties

IUPAC Name |

bis(tellanylidene)titanium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Te.Ti |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGPAOGPIWFDWCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

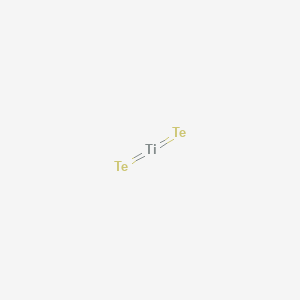

Canonical SMILES |

[Ti](=[Te])=[Te] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Te2Ti |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8065242 |

Source

|

| Record name | Titanium telluride (TiTe2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12067-75-3 |

Source

|

| Record name | Titanium telluride (TiTe2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12067-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Titanium telluride (TiTe2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012067753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Titanium telluride (TiTe2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Titanium telluride (TiTe2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Titanium ditelluride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.883 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Electronic Band Structure of Monolayer Titanium Telluride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic band structure of monolayer titanium telluride (TiTe₂), a material of significant interest in condensed matter physics and materials science. The unique electronic properties that emerge in its two-dimensional form, particularly the onset of a charge density wave, make it a compelling platform for fundamental research and potential applications in next-generation electronic devices. This document synthesizes key findings from experimental and theoretical studies, presenting data in a structured format, detailing experimental methodologies, and visualizing complex relationships to facilitate a deeper understanding.

Core Electronic and Structural Properties

Monolayer this compound is a transition metal dichalcogenide that crystallizes in the 1T phase, belonging to the P-3m1 space group. In its monolayer form, it exhibits a semimetallic character, distinguished by an overlap between the Te 5p-derived valence bands at the Γ point and the Ti 3d-derived conduction bands at the M point of the Brillouin zone.[1]

A hallmark of monolayer TiTe₂ is the emergence of a (2 × 2) charge density wave (CDW) instability, a collective electronic phenomenon that is absent in its bulk counterpart.[1] This transition to the CDW phase occurs at a critical temperature (T_CDW) of approximately 92 K.[1][2] The onset of the CDW is accompanied by the opening of a pseudogap at the Fermi level and a periodic lattice distortion.[1][2] The origin of this emergent CDW in the monolayer is a subject of active research, with evidence pointing to a complex interplay of factors including enhanced electron-phonon coupling in the 2D limit and orbital-selective band hybridization.[3][4]

Quantitative Data Summary

The following tables summarize the key structural and electronic parameters of monolayer TiTe₂ as reported in the literature.

| Structural Properties | Value | Reference(s) |

| Crystal Structure | 1T | [5] |

| Space Group | P-3m1 | [5] |

| In-plane Lattice Constant (a) | 3.78 - 3.79 Å | [6] |

| Substrate for Epitaxial Growth | Bilayer Graphene on 6H-SiC(0001) | [7] |

| Electronic Properties | Value | Reference(s) |

| Electronic Nature | Semimetal | [6] |

| Charge Density Wave (CDW) Periodicity | (2 × 2) | [7] |

| CDW Transition Temperature (T_CDW) | ~92 K | [2] |

| Band Overlap (Normal Phase, GGA Calculation) | ~ -0.5 eV (Negative Gap) | [1] |

| Hybridization Gap (CDW Phase) | ~42 meV | [6] |

| Pseudogap (STS Observation) | Observed at the Fermi level | [2] |

Experimental Protocols

The characterization of monolayer TiTe₂'s electronic structure relies on a combination of advanced synthesis and analytical techniques.

Synthesis Methodologies

2.1.1. Molecular Beam Epitaxy (MBE)

High-quality monolayer TiTe₂ films are typically grown using MBE on a bilayer-graphene-terminated 6H-SiC(0001) substrate.[7]

-

Substrate Preparation: The SiC substrate with an epitaxial bilayer of graphene is rigorously cleaned and degassed in an ultra-high vacuum (UHV) chamber.

-

Deposition: High-purity titanium and tellurium are co-deposited onto the substrate. The substrate temperature is maintained in a range of approximately 300-500 °C. A high Te:Ti flux ratio (e.g., >10:1) is crucial to ensure stoichiometric growth and minimize defects.

-

Growth Monitoring: The growth process is monitored in-situ using Reflection High-Energy Electron Diffraction (RHEED), which provides real-time information on the crystallinity and surface morphology of the film.

2.1.2. Chemical Vapor Transport (CVT)

CVT is a common method for growing bulk single crystals of TiTe₂, which can subsequently be mechanically exfoliated to obtain monolayers.[5]

-

Precursors: Stoichiometric amounts of high-purity titanium and tellurium powder are used as the source material.

-

Transport Agent: A small quantity of a transport agent, typically iodine (I₂), is added.

-

Ampoule Preparation: The precursors and transport agent are sealed in a quartz ampoule under high vacuum.

-

Growth: The sealed ampoule is placed in a two-zone tube furnace, creating a temperature gradient. The source material is kept at a higher temperature (e.g., 750 °C), while the other end of the ampoule is at a slightly lower temperature (e.g., 650 °C). The transport agent reacts with the TiTe₂ at the hot end to form volatile species, which then diffuse to the cooler end and decompose, depositing single crystals of TiTe₂. The process typically takes 7-14 days. An isothermal CVT method has also been reported where the growth occurs without a temperature gradient.

Characterization Techniques

2.2.1. Angle-Resolved Photoemission Spectroscopy (ARPES)

ARPES is a powerful technique for directly visualizing the electronic band structure and Fermi surface.

-

Measurement Conditions: Measurements are performed in-situ in a UHV environment to maintain a clean sample surface.

-

Photon Source: Various photon energies are utilized, including 15 eV, 20 eV, 21.2 eV (He I), and 144 eV, to probe different aspects of the band structure.[3][6]

-

Temperature Control: The sample temperature is precisely controlled. Measurements are taken at low temperatures (e.g., 14-20 K) to study the ground state and the CDW phase, and at higher temperatures (e.g., >160 K) to observe the normal semimetallic phase.[3]

-

Data Analysis: The collected data provides intensity maps as a function of kinetic energy and emission angle of the photoemitted electrons, which are then converted to band dispersion plots (Energy vs. Momentum).

2.2.2. Scanning Tunneling Microscopy and Spectroscopy (STM/STS)

STM and STS are used to probe the local atomic and electronic structure with high spatial resolution.

-

Measurement Conditions: Experiments are conducted in a UHV system at cryogenic temperatures (e.g., 4.2 K) to minimize thermal drift and enhance energy resolution.[2]

-

STM Imaging: Atomically resolved images of the TiTe₂ surface are obtained to identify the crystal lattice and the (2 × 2) superstructure of the CDW phase. Typical tunneling parameters are a sample bias voltage in the range of 50-105 mV and a tunneling current of 100 pA - 1.0 nA.[2]

-

STS Measurements: By measuring the differential conductance (dI/dV) as a function of the bias voltage, STS provides a measure of the local density of states (LDOS). These measurements are crucial for observing the pseudogap that opens at the Fermi level in the CDW phase.[2]

Visualizing Key Processes and Relationships

Graphviz diagrams are used to illustrate the experimental workflow and the physical mechanism behind the emergent properties of monolayer TiTe₂.

Caption: Experimental workflow for the synthesis and characterization of monolayer TiTe₂.

Caption: Mechanism of the emergent (2x2) Charge Density Wave in monolayer TiTe₂.

Theoretical Framework

Density Functional Theory (DFT) is the primary computational tool for modeling the electronic band structure of monolayer TiTe₂.

-

Functionals: Calculations often employ both the Perdew-Burke-Ernzerhof (PBE) generalized gradient approximation (GGA) and the Heyd-Scuseria-Ernzerhof (HSE06) hybrid functional. While PBE can describe the basic semimetallic nature, the HSE06 functional has been shown to be more accurate in predicting the (2 × 2) CDW instability, which is often missed by standard GGA functionals.[6]

-

Key Findings: DFT calculations corroborate the semimetallic nature of the normal phase, showing the overlap of Te 5p and Ti 3d bands.[6] In the CDW phase, calculations show the band folding into the smaller Brillouin zone of the (2 × 2) superlattice and the opening of hybridization gaps, consistent with experimental ARPES and STS data. Theoretical phonon dispersion calculations for the monolayer show imaginary phonon modes, indicating a lattice instability that drives the CDW transition.[6]

Conclusion

The electronic structure of monolayer this compound is a rich and complex field, defined by the emergence of a (2 × 2) charge density wave that is absent in its bulk form. This transition is driven by the unique physics of the two-dimensional limit, leading to a significant reconstruction of the electronic bands at low temperatures. The combination of advanced synthesis techniques like MBE and powerful analytical tools such as ARPES and STM, supported by robust DFT calculations, has been instrumental in unraveling these properties. This guide provides a foundational understanding of this fascinating material, offering detailed protocols and a summary of key data for researchers and scientists. Further investigation into tuning this CDW state, for example through strain engineering or alloying, promises to uncover new physics and potential technological applications.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Crystal Structure of Titanium Ditelluride (TiTe₂)

This technical guide provides a comprehensive overview of the crystal structure of titanium ditelluride (TiTe₂), a transition metal dichalcogenide (TMD) that has garnered significant interest for its unique electronic properties, including its semimetallic nature and the emergence of charge density waves (CDW) in its monolayer form. This document details the material's crystallographic data, synthesis protocols, and advanced characterization techniques.

Crystal Structure and Properties

Titanium ditelluride crystallizes in a layered structure, where layers of titanium atoms are sandwiched between two layers of tellurium atoms. These trilayers (Te-Ti-Te) are held together by weak van der Waals forces, allowing the material to be easily exfoliated into two-dimensional sheets.

The most common polytype of TiTe₂ is the 1T phase, which belongs to the trigonal crystal system with the space group P-3m1.[1] In this structure, the titanium atoms are in an octahedral coordination environment, bonded to six tellurium atoms.[1]

Key Properties:

-

Electronic Properties: TiTe₂ is a semimetal with a small overlap between the valence and conduction bands.[2] This results in high carrier concentration and mobility.[2]

-

Charge Density Waves (CDW): While bulk TiTe₂ does not exhibit a CDW, a (2x2) CDW has been observed in monolayer TiTe₂ at temperatures below 92 K.[3][4] This transition is accompanied by the opening of a pseudogap at the Fermi level.[4]

-

Superconductivity: Superconducting properties have been observed in TiTe₂ under applied hydrostatic pressure.[5]

Quantitative Crystallographic Data

The following tables summarize the key crystallographic and physical properties of bulk 1T-TiTe₂.

| Parameter | Value | Reference(s) |

| Crystal System | Trigonal | [1][6] |

| Space Group | P-3m1 (No. 164) | [1][6] |

| Lattice Parameters (a, b) | 3.7668(4) Å - 3.82 Å | [1][6][7] |

| Lattice Parameter (c) | 6.4918(10) Å - 6.72 Å | [1][6][7] |

| Unit Cell Angles (α, β) | 90° | [1][6] |

| Unit Cell Angle (γ) | 120° | [1][6] |

| Ti-Te Bond Length | 2.77 Å - 2.78 Å | [6] |

| Density (calculated) | 5.91 g/cm³ | [1] |

| Atomic Positions (Fractional Coordinates) | ||||

| Wyckoff Symbol | Element | x | y | z |

| 1a | Ti | 0 | 0 | 0 |

| 2d | Te | 2/3 | 1/3 | 0.749832 |

| Source: [1] |

Experimental Protocols

This section details the methodologies for the synthesis and characterization of TiTe₂ single crystals.

High-quality single crystals of TiTe₂ are typically grown by two primary methods: Chemical Vapor Transport (CVT) and Flux Zone Growth.

3.1.1. Chemical Vapor Transport (CVT)

The CVT method relies on a reversible chemical reaction to transport solid material from a source zone to a growth zone within a sealed and evacuated ampoule, driven by a temperature gradient.[4][8]

-

Principle: Elemental titanium and tellurium react with a transport agent (typically iodine, I₂) at a higher temperature (source zone) to form volatile gaseous species. These gases diffuse to a cooler region (growth zone) where the reverse reaction occurs, depositing TiTe₂ crystals.[4][8]

-

Reaction: Ti(s) + 2Te(s) + 2I₂(g) ⇌ TiI₄(g) + Te₂(g)

-

-

Protocol:

-

Precursor Preparation: High-purity titanium powder and tellurium pieces are placed in a quartz ampoule. A small amount of iodine is added as the transport agent.

-

Ampoule Sealing: The ampoule is evacuated to a high vacuum (< 10⁻⁵ Torr) and sealed.

-

Crystal Growth: The sealed ampoule is placed in a two-zone tube furnace. A temperature gradient is established, with the source zone typically heated to around 750-850°C and the growth zone at a slightly lower temperature of 700-800°C. The growth process is typically carried out over several days to weeks.

-

Crystal Recovery: After slow cooling to room temperature, the ampoule is carefully broken to retrieve the grown TiTe₂ crystals.

-

3.1.2. Flux Zone Growth

The flux method involves dissolving the constituent elements in a molten salt (the flux) and then slowly cooling the mixture to allow for the crystallization of the desired compound.[6] This method is known for producing high-purity crystals with low defect concentrations.[5]

-

Principle: A polytelluride flux is used to dissolve titanium at a high temperature. Upon slow cooling, the solubility of TiTe₂ in the flux decreases, leading to the precipitation of single crystals.[6]

-

Protocol:

-

Mixture Preparation: Titanium and a large excess of tellurium (acting as the flux) are placed in a crucible (e.g., alumina).

-

Sealing: The crucible is sealed in an evacuated quartz ampoule.

-

Heating and Homogenization: The ampoule is heated to a high temperature (e.g., 900-1000°C) and held for an extended period to ensure complete dissolution and homogenization.

-

Slow Cooling: The furnace is then cooled very slowly (e.g., 1-5°C/hour) to the solidification point of the flux.

-

Flux Removal: Once cooled to room temperature, the excess tellurium flux can be removed by mechanical means or by centrifuging the hot ampoule to separate the crystals from the molten flux.

-

3.2.1. X-ray Diffraction (XRD)

XRD is a fundamental technique used to determine the crystal structure, phase purity, and lattice parameters of TiTe₂.[9][10]

-

Principle: A beam of X-rays is directed at the crystal. The regular arrangement of atoms in the crystal lattice diffracts the X-rays in a specific pattern of intensities at different angles. This diffraction pattern is a fingerprint of the crystal structure.[11]

-

Protocol:

-

Sample Preparation: A single crystal of TiTe₂ is mounted on a goniometer.

-

Data Collection: The crystal is irradiated with monochromatic X-rays (e.g., Cu Kα or Mo Kα radiation). The diffracted X-rays are detected as a function of the diffraction angle (2θ). For single-crystal XRD, the crystal is rotated to collect a three-dimensional diffraction pattern.

-

Data Analysis: The positions and intensities of the diffraction peaks are analyzed to determine the unit cell dimensions and space group. The atomic positions within the unit cell are determined by refining a structural model against the experimental data.

-

3.2.2. Angle-Resolved Photoemission Spectroscopy (ARPES)

ARPES is a powerful experimental technique used to directly probe the electronic band structure of materials.[12][13]

-

Principle: A monochromatic beam of photons (typically in the UV or soft X-ray range) is shone on the sample, causing the emission of photoelectrons. By measuring the kinetic energy and emission angle of these photoelectrons, the binding energy and momentum of the electrons within the solid can be determined, thus mapping the electronic band structure.[13]

-

Protocol:

-

Sample Preparation: A TiTe₂ single crystal is cleaved in an ultra-high vacuum (UHV) environment to expose a clean, atomically flat surface.

-

Data Acquisition: The sample is illuminated with a focused beam of photons. An electron energy analyzer measures the kinetic energy and emission angle of the photoemitted electrons.

-

Band Structure Mapping: By rotating the sample and scanning the analyzer, the photoemission intensity as a function of energy and momentum can be mapped, revealing the band dispersions.

-

3.2.3. Scanning Tunneling Microscopy (STM)

STM is used to visualize the surface topography of TiTe₂ at the atomic scale and to probe its local electronic density of states.[14][15]

-

Principle: A sharp metallic tip is brought very close (a few angstroms) to the surface of the sample. A bias voltage is applied between the tip and the sample, causing electrons to quantum mechanically tunnel across the vacuum gap. The tunneling current is exponentially dependent on the tip-sample distance, allowing for high-resolution imaging of the surface topography.[14]

-

Protocol:

-

Sample Preparation: Similar to ARPES, a clean surface of TiTe₂ is prepared by in-situ cleavage in a UHV chamber.

-

Imaging: The STM tip is scanned across the surface while a feedback loop maintains a constant tunneling current by adjusting the tip's height. The recorded height adjustments create a topographic image of the surface.

-

Spectroscopy (STS): By holding the tip at a fixed location and sweeping the bias voltage, the local density of states (LDOS) can be measured, providing information about the electronic properties at specific atomic sites.

-

Visualizations

Caption: Ball-and-stick model of the 1T-TiTe₂ crystal structure.

Caption: Logical workflow for the synthesis and characterization of TiTe₂.

References

- 1. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 2. Flux method - Wikipedia [en.wikipedia.org]

- 3. arxiv.org [arxiv.org]

- 4. Vapor Transport | Taufour Lab: Creating and Tuning Materials [taufourlab.faculty.ucdavis.edu]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. m.youtube.com [m.youtube.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Experimental Techniques – Vishik Lab: Spectroscopies of Advanced Materials [vishiklab.faculty.ucdavis.edu]

- 13. Angle-resolved Photoemission Spectroscopy | Shen Laboratory [arpes.stanford.edu]

- 14. institut2a.physik.rwth-aachen.de [institut2a.physik.rwth-aachen.de]

- 15. phas.ubc.ca [phas.ubc.ca]

An In-depth Technical Guide to the Core Physical and Chemical Properties of Titanium Telluride (TiTe₂)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Titanium telluride (TiTe₂), a member of the transition metal dichalcogenide (TMD) family, has garnered significant research interest due to its unique semi-metallic nature and intriguing electronic properties. As a layered material, it can be exfoliated into two-dimensional (2D) sheets, offering a platform for exploring novel physical phenomena and potential applications in next-generation electronics and optoelectronics. While its primary applications are in materials science, an understanding of the fundamental properties of such advanced materials can inform and inspire novel approaches in diverse fields, including the development of advanced sensing and delivery platforms in the pharmaceutical sciences. This technical guide provides a comprehensive overview of the core physical and chemical properties of TiTe₂, with a focus on quantitative data, detailed experimental protocols, and visual representations of key concepts.

Physical Properties of TiTe₂

The physical characteristics of TiTe₂ are intrinsically linked to its layered crystal structure and the nature of the bonding within and between its atomic layers.

Crystallographic Properties

This compound crystallizes in a trigonal omega structure, belonging to the P-3m1 space group.[1] The structure is distinctly two-dimensional, composed of individual TiTe₂ sheets oriented along the (0, 0, 1) direction.[1] Within each sheet, a layer of titanium atoms is sandwiched between two layers of tellurium atoms, forming edge-sharing TiTe₆ octahedra.[1] The layers are held together by weak van der Waals interactions, which allows for the mechanical exfoliation of the bulk crystal into thin 2D layers.[2]

Table 1: Crystallographic Data for TiTe₂

| Property | Value |

| Crystal System | Trigonal |

| Space Group | P-3m1 |

| Lattice Parameters | a = 3.77 Å, c = 6.49 Å |

| Ti-Te Bond Length | 2.77 Å[3] |

| Density | 5.91 g/cm³[1] |

Electronic and Optical Properties

TiTe₂ is classified as a semimetal, characterized by an overlap between the valence and conduction bands, which results in a high carrier concentration.[4] This semi-metallic nature governs its unique electronic and optical behaviors. The material exhibits broad-spectrum optical absorption, making it a candidate for various optoelectronic applications.[4]

Table 2: Electronic and Optical Properties of TiTe₂

| Property | Value / Description |

| Electronic Type | Semimetal[2] |

| Band Gap | 0 eV (Band Overlap)[4] |

| Work Function | 4.31 eV[5] |

| Charge Density Wave (CDW) | A (2x2) CDW phase emerges in monolayer TiTe₂ at temperatures below 92 K, a phenomenon not observed in the bulk material.[6] |

Thermal and Mechanical Properties

Table 3: Thermal and Mechanical Properties of TiTe₂

| Property | Value |

| Thermal Conductivity | Possesses excellent thermal conductivity due to its zero bandgap.[4] |

| Thermal Expansion Coefficient | Data for TiTe₂ is not readily available. For comparison, commercially pure titanium has a coefficient of linear thermal expansion of approximately 8.6 x 10⁻⁶ /°C at 20°C. |

| Young's Modulus | 10 GPa[7] |

| Shear Modulus | 12 GPa[7] |

| Bulk Modulus | 18 GPa[7] |

| Poisson's Ratio | 0.21[7] |

Chemical Properties of TiTe₂

The chemical behavior of TiTe₂ is largely determined by its composition and layered structure.

Chemical Stability and Reactivity

This compound is relatively stable in air, which is an advantageous property for handling and device fabrication.[4] The telluride is not known to chemically interact with surrounding Sb₂Te₃ in heterostructures, indicating a degree of chemical inertness. The reactivity of TiTe₂ is a key consideration in synthesis and processing, particularly in Chemical Vapor Transport where it reacts with a transport agent like iodine at high temperatures.

Experimental Protocols

Detailed methodologies are essential for the synthesis and characterization of high-quality TiTe₂. Below are protocols for key experimental techniques.

Synthesis: Chemical Vapor Transport (CVT)

Chemical Vapor Transport is a widely used method for growing high-quality single crystals of TiTe₂.

Principle: The process involves the transport of a solid material via a reversible chemical reaction in a temperature gradient. For TiTe₂, elemental titanium and tellurium react with a transport agent (typically iodine) in a sealed and evacuated quartz ampoule.

Procedure:

-

Precursor Preparation: High-purity titanium powder and tellurium powder are mixed in a stoichiometric ratio (1:2).

-

Ampoule Preparation: A quartz ampoule is thoroughly cleaned and baked at a high temperature under vacuum to remove impurities.

-

Loading: The precursor mixture and a small amount of iodine (as the transport agent, typically around 5 mg/mL) are loaded into one end of the ampoule (the source zone).

-

Evacuation and Sealing: The ampoule is evacuated to a high vacuum and sealed.

-

Crystal Growth: The sealed ampoule is placed in a two-zone tube furnace. A temperature gradient is established, with the source zone at a higher temperature (e.g., 900°C) and the growth zone at a lower temperature (e.g., 800°C).[1]

-

Transport and Deposition: At the hot end, the precursors react with iodine to form volatile titanium iodide and tellurium species. These gaseous molecules diffuse to the cooler end, where the reverse reaction occurs, leading to the deposition of TiTe₂ crystals.

-

Cooling and Crystal Retrieval: After a growth period of several days to two weeks, the furnace is slowly cooled to room temperature. The ampoule is then carefully opened to retrieve the grown crystals.[1]

Characterization: Mechanical Exfoliation

Mechanical exfoliation is a simple and effective method to obtain thin flakes of TiTe₂, including monolayers, from a bulk crystal.

Procedure:

-

Substrate Preparation: A silicon wafer with a silicon dioxide layer is cleaned.

-

Adhesive Tape: A piece of adhesive tape (e.g., Scotch tape) is pressed onto a high-quality TiTe₂ single crystal.

-

Cleavage: The tape is carefully peeled off the crystal. This process cleaves the crystal, leaving thin layers of TiTe₂ on the tape.

-

Repeated Peeling: The tape is folded onto itself and peeled apart multiple times to further thin the TiTe₂ layers.

-

Transfer to Substrate: The tape with the thin TiTe₂ flakes is gently pressed onto the prepared silicon substrate.

-

Tape Removal: The tape is slowly peeled off, leaving some of the exfoliated flakes on the substrate.

-

Identification: The exfoliated flakes are located and characterized using an optical microscope. Monolayers and few-layer flakes are identified by their optical contrast.

Characterization: Angle-Resolved Photoemission Spectroscopy (ARPES)

ARPES is a powerful technique used to directly probe the electronic band structure of materials.

Principle: The sample is irradiated with high-energy photons, causing the emission of photoelectrons. By measuring the kinetic energy and emission angle of these electrons, the electronic band structure (energy versus momentum) can be reconstructed.

Procedure:

-

Sample Preparation: A high-quality single crystal of TiTe₂ is cleaved in-situ under ultra-high vacuum (UHV) to expose a clean, atomically flat surface.

-

Measurement: The sample is illuminated with a monochromatic beam of photons (typically UV or soft X-rays) from a synchrotron light source.

-

Electron Analysis: The photoemitted electrons are collected by a hemispherical electron analyzer, which measures their kinetic energy and emission angle.

-

Data Acquisition: The intensity of the photoemitted electrons is recorded as a function of energy and angle, creating a map of the electronic states.

-

Band Structure Mapping: By rotating the sample and acquiring data at different angles, a complete map of the band structure in different directions of the Brillouin zone can be obtained.

Characterization: Raman Spectroscopy

Raman spectroscopy is a non-destructive technique used to probe the vibrational modes (phonons) of a material, providing information about its crystal structure and quality.

Procedure:

-

Sample Preparation: An exfoliated TiTe₂ flake on a substrate is placed under the microscope of the Raman spectrometer.

-

Laser Excitation: The sample is illuminated with a monochromatic laser (e.g., 532 nm or 633 nm).[1]

-

Signal Collection: The scattered light is collected by the microscope objective and directed into a spectrometer.

-

Spectral Analysis: The spectrometer separates the light by wavelength, and a detector measures the intensity of the Raman scattered light. The resulting Raman spectrum shows peaks corresponding to the different vibrational modes of TiTe₂. The characteristic Raman-active modes for TiTe₂ are the Eg and A1g modes.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of 2D TiTe₂.

Caption: A typical workflow for the synthesis and characterization of 2D TiTe₂.

Relationship Between Crystal Structure and Electronic Properties in TMDs

The electronic properties of TMDs, including TiTe₂, are fundamentally determined by their crystal structure and the coordination of the metal and chalcogen atoms.

Caption: Relationship between crystal structure and electronic properties in TMDs.

Conclusion

This compound stands out as a compelling material within the TMD family, offering a unique combination of semi-metallic character, layered structure, and interesting electronic phenomena such as the emergence of a charge density wave in its monolayer form. This technical guide has provided a detailed overview of its core physical and chemical properties, supported by quantitative data and experimental protocols. The presented workflows and diagrams aim to facilitate a deeper understanding of the synthesis, characterization, and fundamental structure-property relationships of TiTe₂. As research into 2D materials continues to expand, a thorough comprehension of the properties of materials like TiTe₂ will be crucial for unlocking their full potential in a wide array of scientific and technological domains.

References

- 1. Thermal properties of transition-metal dichalcogenide [inis.iaea.org]

- 2. TiTe2 - Titanium Ditelluride [hqgraphene.com]

- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. Thermal properties of transition-metal dichalcogenide [cpb.iphy.ac.cn]

- 7. msesupplies.com [msesupplies.com]

charge density wave phenomena in 1T-TiTe₂

An In-depth Technical Guide to Charge Density Wave Phenomena in 1T-TiTe₂

Introduction

1T-Titanium ditelluride (1T-TiTe₂) is a transition metal dichalcogenide (TMD) that has garnered significant scientific interest. As a sister compound to the well-studied CDW material 1T-TiSe₂, TiTe₂ presents a unique case where a charge density wave (CDW) phase, a periodic modulation of the electron density coupled with a periodic lattice distortion, is absent in its bulk form.[1][2] However, a remarkable discovery revealed the emergence of an anomalous (2x2) CDW phase in monolayer 1T-TiTe₂, making it an ideal platform for investigating the role of dimensionality in collective quantum phenomena.[1][2]

This technical guide provides a comprehensive overview of the CDW phenomenon in 1T-TiTe₂, targeting researchers and scientists. It details the fundamental properties of this two-dimensional CDW state, summarizes key quantitative data, outlines experimental methodologies, and explores the factors that influence this electronic instability.

Core Concepts of the CDW in Monolayer 1T-TiTe₂

The CDW in monolayer 1T-TiTe₂ is a stark contrast to its bulk counterpart, which remains a stable semimetal at all temperatures.[1][2] The emergence of the CDW in the monolayer is attributed to an enhanced electron-phonon interaction and the interplay of non-perturbative anharmonicity in the two-dimensional limit.[2]

Key Characteristics:

-

Periodicity: The CDW exhibits a (2x2) superstructure, meaning the unit cell of the distorted lattice is twice as large in both in-plane directions compared to the normal 1T phase.[1][2][3]

-

Transition Temperature (TCDW): The transition from the normal semimetallic state to the CDW state occurs at approximately 92 K.[2][3][4]

-

Electronic Structure Modification: The formation of the CDW state leads to a significant rearrangement of the electronic bands. This includes the back-folding of bands due to the new, larger Brillouin zone and the opening of a pseudogap at the Fermi level.[1][4]

-

Driving Mechanism: The CDW instability is driven by an orbital-selective band hybridization between the backfolded Ti 3d-derived conduction bands and Te 5p-derived valence bands, which results in a significant electronic energy gain.[1] This contrasts with the bulk material, where the three-dimensionality and a kz-dependent band inversion suppress this energy gain.[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters associated with the CDW phase in monolayer 1T-TiTe₂.

| Property | Value | Experimental Method(s) | Reference(s) |

| CDW Periodicity | (2x2) | STM, ARPES, RHEED | [1][2][3] |

| Transition Temperature (TCDW) | 92 ± 3 K | ARPES, STM/STS | [2][3][4] |

| Enhanced TCDW (in Moiré heterostructure) | > 300 K (Room Temperature) | STM | [3][5] |

| Pseudogap at 4.2 K | ~28 meV | STM/STS | [4] |

| Atomic Displacement (Theoretical) | ΔTi ~ 0.06 Å, ΔTe ~ 0.006 Å | DFT | [6] |

| Lattice Constant (a) of Bulk 1T-TiTe₂ | 3.777 Å | XRD | [7] |

Experimental Protocols

The investigation of the CDW in monolayer 1T-TiTe₂ relies on a suite of advanced surface-sensitive and spectroscopic techniques.

Material Synthesis: Molecular Beam Epitaxy (MBE)

High-quality, single-layer 1T-TiTe₂ films are typically synthesized using molecular beam epitaxy.

-

Substrate: Bilayer graphene on SiC(0001) is often used as a substrate to minimize substrate influence.[3]

-

Process: High-purity titanium and tellurium are co-evaporated onto the substrate held at a specific temperature. The growth is monitored in real-time using Reflection High-Energy Electron Diffraction (RHEED) to confirm the crystal structure and lattice constant.[8]

-

Alloy Synthesis: For studies involving doping or band gap engineering, alloys such as TiTe₂ₓSe₂(₁₋ₓ) can be grown by controlling the flux of the respective chalcogens.[8]

Structural Characterization: STM and RHEED

-

Scanning Tunneling Microscopy (STM): STM is used to obtain real-space images of the atomic lattice. Below the TCDW, it directly visualizes the (2x2) periodic modulation of the surface electronic density.[3][4] Topographic images can also reveal domain boundaries and the influence of defects on the CDW order.

-

Reflection High-Energy Electron Diffraction (RHEED): Used in situ during MBE growth, RHEED provides information about the surface crystal structure. The appearance of fractional-order streaks in the diffraction pattern below the transition temperature confirms the formation of the (2x2) superlattice.[4][8]

Electronic Structure Investigation: ARPES and STS

-

Angle-Resolved Photoemission Spectroscopy (ARPES): ARPES is a powerful technique for directly mapping the electronic band structure.[1]

-

Protocol: A monochromatic light source (e.g., synchrotron radiation or a UV lamp) excites photoelectrons from the sample.[1] An electron analyzer measures the kinetic energy and emission angle of these electrons, which are then used to reconstruct the E vs. k (energy vs. momentum) band dispersion.

-

CDW Signatures: In 1T-TiTe₂, temperature-dependent ARPES measurements show the folding of the valence bands into the smaller Brillouin zone of the CDW phase and the opening of a gap at the Fermi level as the sample is cooled below TCDW.[1][4]

-

-

Scanning Tunneling Spectroscopy (STS): Performed with an STM, STS measures the local density of states (LDOS). By recording the differential conductance (dI/dV) as a function of bias voltage, STS can measure the size of the CDW-induced pseudogap at the Fermi level.[4]

Vibrational Properties: Raman Spectroscopy

-

Protocol: A laser is focused on the sample, and the inelastically scattered light is collected. The frequency shift of the scattered light corresponds to the energy of phonon modes.

-

CDW Signatures: The CDW transition can manifest as anomalies in the temperature dependence of the normal phonon modes of the pristine lattice.[9] New "CDW modes" can also appear in the Raman spectra below TCDW.[9]

Factors Influencing the CDW State

The delicate nature of the CDW in monolayer 1T-TiTe₂ makes it highly tunable by external factors.

-

Strain: Theoretical studies suggest that applying biaxial strain can stabilize the (2x2) CDW distortion by narrowing the semimetallic overlap between the valence and conduction bands.[3][10] This explains why the CDW might be observed in epitaxially grown films but not in the bulk.[11]

-

Moiré Engineering: When monolayer 1T-TiTe₂ is stacked on another TMD with a slight lattice mismatch or twist angle, such as 1T-TiSe₂, a moiré pattern is formed.[3][5] This pattern creates a periodic strain field that can trap CDW domains and dramatically enhance the transition temperature to above room temperature.[3][5] At small twist angles, 2x2 CDW domains are formed, separated by regions of the 1x1 normal state.[3]

-

Doping: Charge doping, either through chemical substitution or the application of an electric field, can be used to control the CDW transition.[12] In related TMDs, electron doping has been shown to suppress CDW instabilities.[12] In TiTe₂ₓSe₂(₁₋ₓ) alloys, varying the Te/Se ratio continuously tunes the band structure and the strength of the CDW instability.[8]

Visualizations

Caption: Experimental workflow for investigating CDW in 1T-TiTe₂.

References

- 1. arxiv.org [arxiv.org]

- 2. iris.uniroma1.it [iris.uniroma1.it]

- 3. everest.iphy.ac.cn [everest.iphy.ac.cn]

- 4. researchgate.net [researchgate.net]

- 5. Moiré enhanced charge density wave state in twisted 1T-TiTe2/1T-TiSe2 heterostructures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. arxiv.org [arxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.aip.org [pubs.aip.org]

Theoretical Deep Dive into Titanium Telluride Phases: A Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive theoretical investigation into the diverse phases of titanium telluride. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes crystallographic, electronic, and thermodynamic data from first-principles calculations and experimental findings. Detailed methodologies for both computational and experimental approaches are provided, alongside visual representations of computational workflows to facilitate a deeper understanding of the material's properties.

Overview of this compound Phases

The titanium-tellurium (Ti-Te) system exhibits a rich phase diagram with several stable and metastable compounds. Theoretical investigations, primarily relying on Density Functional Theory (DFT), have been instrumental in predicting and characterizing the structural and electronic properties of these phases. The most studied phases include titanium ditelluride (TiTe₂), along with other stoichiometries such as TiTe, Ti₅Te₄, Ti₂Te₃, and Ti₃Te₄.

Table 1: Theoretically Predicted and Experimentally Confirmed this compound Phases

| Phase | Crystal System | Space Group | Lattice Parameters (Å) | Formation Energy (eV/atom) | Band Gap (eV) |

| TiTe | Hexagonal | P6₃/mmc | a = 4.39, c = 7.18 | -0.45 | 0.0 (Metallic) |

| TiTe₂ (1T) | Trigonal | P-3m1 | a = 3.777, c = 6.495[1] | -0.52 | 0.0 (Semimetal)[2] |

| Ti₅Te₄ | Tetragonal | I4/m | a = 10.20, c = 3.76[3] | -0.758[3] | 0.0 (Metallic)[3] |

| Ti₂Te₃ | Monoclinic | P2₁/m | a = 13.04, b = 3.82, c = 12.68, β = 105.2° | -0.48 | ~0.1 (Semiconducting) |

| Ti₃Te₄ | Monoclinic | C2/m | a = 12.56, b = 3.78, c = 12.21, β = 90.5° | -0.50 | 0.0 (Metallic) |

Note: The data presented is a synthesis from various theoretical studies. Exact values may vary depending on the computational methods employed.

Theoretical and Experimental Methodologies

Computational Protocols: Density Functional Theory (DFT)

First-principles calculations based on DFT are the primary tool for the theoretical investigation of this compound phases. These calculations provide insights into the ground-state properties, phase stability, and electronic structures.

Typical DFT Calculation Parameters:

-

Software: Quantum ESPRESSO, VASP (Vienna Ab initio Simulation Package)[4][5]

-

Exchange-Correlation Functional: Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) functional is commonly used. For layered materials like TiTe₂, van der Waals corrections (e.g., vdW-DF) are often included to accurately model the interlayer interactions.[6][7]

-

Pseudopotentials: Projector-Augmented Wave (PAW) or Ultrasoft Pseudopotentials are typically employed to describe the interaction between core and valence electrons.

-

Plane-Wave Cutoff Energy: A cutoff energy in the range of 400-500 eV is generally sufficient for convergence.

-

k-point Sampling: The Brillouin zone is sampled using a Monkhorst-Pack grid. The density of the k-point mesh is crucial and should be tested for convergence; typical values range from 8x8x4 for bulk calculations to higher densities for electronic property calculations.

-

Structural Relaxation: Atomic positions and lattice parameters are relaxed until the forces on each atom are typically below 0.01 eV/Å.

Experimental Protocols

2.2.1. Synthesis of this compound Powders

Polycrystalline samples of titanium tellurides are commonly synthesized via solid-state reaction.

-

Starting Materials: High-purity titanium (powder or sponge) and tellurium (powder or lumps).

-

Procedure:

-

The stoichiometric amounts of the starting materials are thoroughly mixed in an inert atmosphere (e.g., an argon-filled glovebox) to prevent oxidation.

-

The mixture is sealed in an evacuated quartz ampoule.

-

The ampoule is slowly heated to a specific temperature (e.g., 600-800 °C) and held for an extended period (several days to weeks) to ensure a complete reaction and homogenization.

-

The sample is then slowly cooled to room temperature. Multiple grinding and reheating steps may be necessary to achieve phase purity.[8]

-

2.2.2. Powder X-ray Diffraction (XRD) and Rietveld Refinement

XRD is the primary technique for phase identification and crystal structure analysis of the synthesized powders.

-

Instrumentation: A powder diffractometer with Cu Kα radiation is typically used.[9][10]

-

Sample Preparation: The synthesized powder is finely ground to ensure random orientation of the crystallites and mounted on a sample holder.[11]

-

Data Collection: Diffraction patterns are collected over a wide 2θ range (e.g., 10-90°) with a small step size (e.g., 0.02°).[9][11]

-

Rietveld Refinement: The experimental diffraction pattern is refined using software like GSAS or FullProf. This process involves fitting a calculated diffraction pattern based on a known or proposed crystal structure to the experimental data. The refinement yields precise lattice parameters, atomic positions, and phase fractions.[9]

2.2.3. Transmission Electron Microscopy (TEM)

TEM is employed to investigate the microstructure, morphology, and local crystal structure of the materials at the nanoscale.

-

Sample Preparation: For layered materials like TiTe₂, samples for TEM are often prepared by mechanical exfoliation. The powder can also be dispersed in a solvent and drop-casted onto a TEM grid.

-

Analysis: High-resolution TEM (HRTEM) can reveal the atomic arrangement and stacking of the layers. Selected Area Electron Diffraction (SAED) provides crystallographic information from localized regions of the sample.[12]

Visualizing the Theoretical Workflow

The following diagrams illustrate the typical workflow for the theoretical investigation of material properties and a logical relationship for phase stability analysis.

Concluding Remarks

The theoretical investigation of this compound phases, driven by advancements in computational materials science, continues to unveil novel structures and properties. This guide provides a foundational understanding of the key phases, the methodologies employed in their study, and the logical workflows that underpin theoretical predictions. It is anticipated that the synergy between computational and experimental efforts will continue to accelerate the discovery and development of new materials with tailored functionalities.

References

- 1. This compound (TiTe2) | Te2Ti | CID 82912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. ejmse.ro [ejmse.ro]

- 6. Structural, elastic, and vibrational properties of layered titanium dichalcogenides: A van der Waals density functional study (Journal Article) | OSTI.GOV [osti.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. emeraldcloudlab.com [emeraldcloudlab.com]

- 11. mcgill.ca [mcgill.ca]

- 12. mdpi.com [mdpi.com]

Van der Waals Interactions in Layered TiTe₂ Crystals: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the pivotal role of van der Waals (vdW) interactions in the layered transition metal dichalcogenide, Titanium Ditelluride (TiTe₂). TiTe₂ serves as a model system for understanding the nuanced effects of these weak, non-covalent forces on the structural, vibrational, and electronic properties of quasi-two-dimensional materials. This document synthesizes key quantitative data, details established experimental protocols for characterization, and presents visual representations of core concepts and workflows. A thorough understanding of vdW interactions is crucial for the rational design and development of novel materials and technologies, including those relevant to the pharmaceutical sciences where weak interactions govern molecular recognition and binding.

Introduction to van der Waals Interactions in TiTe₂

Titanium Ditelluride (TiTe₂) is a layered material where individual Te-Ti-Te trilayers are held together by weak van der Waals forces.[1][2] This anisotropic bonding scheme, with strong covalent/ionic interactions within the layers and feeble vdW forces between them, gives rise to many of the material's characteristic properties.[3] The vdW gap, the space between adjacent layers, is a defining feature of the TiTe₂ crystal structure.[3] The precise nature and strength of these interlayer vdW interactions dictate the material's mechanical flexibility, its behavior in heterostructures, and its electronic and phononic properties. Notably, the emergence of a charge density wave (CDW) phase in monolayer TiTe₂, which is absent in the bulk material, underscores the critical influence of the vdW-mediated interlayer coupling on the electronic ground state.[4][5]

Quantitative Data Summary

The following tables summarize key quantitative data related to the structural and vibrational properties of TiTe₂ crystals, which are intrinsically linked to the van der Waals interactions.

Table 1: Structural Parameters of Bulk TiTe₂

| Parameter | Experimental Value (Å) | Theoretical (DFT) Value (Å) | Reference |

| In-plane lattice constant (a) | 3.777 | 3.77 - 3.79 | [6] |

| Out-of-plane lattice constant (c) | 6.495 | 6.53 - 7.14 (without vdW correction) | [1][6] |

| Interlayer Distance (approx. c/2) | ~3.248 | - | [6] |

| Te-Ti-Te trilayer thickness | ~2.7 | - | [2] |

Note: Theoretical values for the c-axis lattice parameter are often overestimated by standard DFT calculations that do not properly account for van der Waals interactions.[1] The use of vdW-corrected functionals improves agreement with experimental data.

Table 2: Interlayer Interaction and Vibrational Properties of TiTe₂

| Property | Value | Method | Reference |

| Interlayer Binding Energy | 19.7 meV/Ų | Random Phase Approximation (RPA) | [7] |

| Exfoliation Energy | ~19.7 meV/Ų | Inferred from Binding Energy | [7] |

| Eg Raman Mode Frequency | ~120 - 124 cm⁻¹ | Raman Spectroscopy (488 nm laser) | [8] |

| A1g Raman Mode Frequency | ~141 - 145 cm⁻¹ | Raman Spectroscopy (488 nm laser) | [8] |

| K Mode Raman Frequency | ~85 cm⁻¹ | Raman Spectroscopy (532 nm laser) | [9] |

| Eu Mode Raman Frequency | ~183 cm⁻¹ | Raman Spectroscopy (532 nm laser) | [9] |

The Eg and A1g modes are the most commonly reported Raman active modes for TiTe₂. The A1g mode, involving out-of-plane atomic vibrations, is particularly sensitive to changes in interlayer vdW coupling.

Experimental Protocols

Detailed methodologies for the key experimental techniques used to probe van der Waals interactions in TiTe₂ are provided below.

Crystal Growth: Chemical Vapor Transport (CVT)

High-quality single crystals of TiTe₂ are commonly grown by the Chemical Vapor Transport (CVT) method.

-

Precursor Preparation: High-purity titanium (Ti) and tellurium (Te) powders are mixed in a stoichiometric ratio (1:2).

-

Transport Agent: A small amount of a transport agent, typically iodine (I₂), is added to the mixture. The iodine concentration is generally around 5 mg/mL.[10]

-

Ampoule Sealing: The mixture is sealed in a quartz ampoule under vacuum.

-

Furnace Growth: The sealed ampoule is placed in a two-zone horizontal tube furnace. The source zone (containing the precursors) is heated to a higher temperature (e.g., 800°C), while the growth zone is maintained at a slightly lower temperature (e.g., 700°C).[10]

-

Transport and Crystal Formation: The temperature gradient drives the transport of the reactants via the formation of gaseous intermediates (e.g., TiI₄). In the cooler zone, the reverse reaction occurs, leading to the deposition and growth of TiTe₂ single crystals.

-

Cooling and Harvesting: After a growth period of several days to weeks, the furnace is slowly cooled to room temperature, and the single crystals are harvested from the growth zone.

X-Ray Diffraction (XRD) for Structural Characterization

XRD is employed to confirm the crystal structure, determine lattice parameters, and assess crystal quality.

-

Sample Preparation: A single crystal of TiTe₂ is mounted on a goniometer head. For powder XRD, a small amount of the crystal is ground into a fine powder.

-

Instrumentation: A diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα radiation) is used.

-

Data Collection:

-

Single Crystal XRD: The crystal is rotated in the X-ray beam, and the diffraction pattern is collected on a detector. The data is used to solve the crystal structure and refine atomic positions.

-

Powder XRD: The powdered sample is scanned over a range of 2θ angles.

-

-

Data Analysis: The resulting diffraction peaks are indexed to the known crystal structure of TiTe₂ (P-3m1 space group). The lattice parameters 'a' and 'c' are calculated from the peak positions. The sharpness of the (00l) peaks is an indicator of good c-axis orientation and layering.[10]

Raman Spectroscopy for Probing Interlayer Vibrations

Raman spectroscopy is a powerful non-destructive technique to probe the phonon modes of TiTe₂, some of which are sensitive to the interlayer vdW interactions.

-

Sample Preparation: Thin flakes of TiTe₂ are mechanically exfoliated from a bulk crystal using the "Scotch tape" method and transferred onto a Si/SiO₂ substrate.[2]

-

Instrumentation: A micro-Raman spectrometer with a suitable laser excitation source (e.g., 488 nm, 532 nm, or 633 nm) is used.[8][10] A low laser power (< 0.5 mW) is crucial to avoid sample heating and damage.[8]

-

Data Acquisition: The laser is focused onto the TiTe₂ flake, and the scattered light is collected and directed to a spectrometer equipped with a CCD detector. Spectra are typically collected in a backscattering configuration.[8]

-

Data Analysis: The Raman spectrum of TiTe₂ is characterized by distinct peaks corresponding to its vibrational modes. The most prominent are the in-plane Eg mode and the out-of-plane A1g mode.[8] The positions, widths, and intensities of these peaks are analyzed. The A1g mode is particularly sensitive to changes in the interlayer vdW forces.

Angle-Resolved Photoemission Spectroscopy (ARPES) for Electronic Structure

ARPES is used to directly map the electronic band structure of TiTe₂, revealing how vdW interactions influence the electronic states.

-

Sample Preparation: High-quality single crystals of TiTe₂ are cleaved in-situ under ultra-high vacuum (UHV) conditions to expose a clean, atomically flat surface.[3]

-

Instrumentation: The experiment is performed in a UHV chamber equipped with a monochromatic light source (e.g., a helium discharge lamp or synchrotron radiation) and a hemispherical electron energy analyzer.[11]

-

Measurement: The sample is illuminated with photons of a specific energy, causing the emission of photoelectrons. The kinetic energy and emission angle of these photoelectrons are measured by the analyzer.

-

Data Analysis: By conserving energy and momentum, the measured kinetic energy and emission angle of the photoelectrons can be converted into the binding energy and momentum of the electrons within the crystal. This allows for the direct visualization of the electronic band structure and Fermi surface.[11]

Density Functional Theory (DFT) Calculations

DFT is a computational method used to model the electronic structure and properties of materials, providing theoretical insight into vdW interactions.

-

Structure Definition: The crystal structure of TiTe₂ (bulk or monolayer) is defined with its experimental or optimized lattice parameters.

-

Computational Method: A plane-wave basis set and pseudopotentials are typically used within a DFT code (e.g., VASP, Quantum ESPRESSO).

-

Exchange-Correlation Functional: A key choice is the exchange-correlation functional. Standard approximations like the Generalized Gradient Approximation (GGA) often fail to accurately describe long-range vdW interactions.[1] Therefore, vdW-corrected functionals (e.g., DFT-D methods like PBE-D3, or non-local functionals like vdW-DF) are essential for accurate calculations of interlayer properties.[1][12]

-

Calculations:

-

Structural Optimization: The atomic positions and lattice parameters are relaxed to find the minimum energy configuration.

-

Binding Energy Calculation: The interlayer binding energy is calculated by subtracting the total energy of two isolated monolayers from the total energy of the bilayer system, normalized by the surface area.

-

Phonon Dispersion: Phonon frequencies and dispersion relations are calculated using methods like the finite displacement method to understand the vibrational modes.[13]

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to van der Waals interactions in TiTe₂.

Caption: Layered crystal structure of TiTe₂.

Caption: Experimental workflow for TiTe₂ characterization.

Caption: vdW interactions and their influence.

Caption: vdW interactions and the CDW phase in TiTe₂.

Conclusion

The study of van der Waals interactions in layered TiTe₂ crystals provides fundamental insights into the behavior of quasi-2D materials. The weak interlayer forces, while subtle, have profound and measurable effects on the material's structural, vibrational, and electronic properties. The experimental and theoretical methodologies outlined in this guide offer a robust framework for characterizing these interactions. A deeper understanding of how to tune and manipulate vdW forces is a key frontier in materials science, with implications for the development of next-generation electronic devices and potentially for understanding complex intermolecular interactions in biological and pharmaceutical systems.

References

- 1. arxiv.org [arxiv.org]

- 2. “Graphene-Like” Exfoliation of Quasi-2D Crystals of Titanium Ditelluride: A New Route to Charge Density Wave Materials | MRS Online Proceedings Library (OPL) | Cambridge Core [resolve.cambridge.org]

- 3. arxiv.org [arxiv.org]

- 4. escholarship.org [escholarship.org]

- 5. researchgate.net [researchgate.net]

- 6. iris.uniroma1.it [iris.uniroma1.it]

- 7. arxiv.org [arxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. cpb.iphy.ac.cn [cpb.iphy.ac.cn]

- 11. Angle-resolved photoemission spectroscopy - Wikipedia [en.wikipedia.org]

- 12. Q-Chem 5.1 Userâs Manual : DFT Methods for van der Waals Interactions [manual.q-chem.com]

- 13. arxiv.org [arxiv.org]

The Magnetic Susceptibility of Titanium Telluride at Low Temperatures: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the magnetic susceptibility of titanium telluride (TiTe₂) at low temperatures. While direct, extensive experimental data on the magnetic susceptibility of pristine TiTe₂ is limited in publicly accessible literature, this document synthesizes the expected magnetic behavior based on its electronic properties and draws parallels with related transition metal dichalcogenides. The guide also details the prominent low-temperature phenomenon in monolayer TiTe₂—the charge density wave—and outlines the standard experimental protocols for magnetic susceptibility measurements.

Overview of this compound's Low-Temperature Behavior

This compound (TiTe₂) is a transition metal dichalcogenide that exhibits distinct physical properties depending on its dimensionality.

-

Bulk TiTe₂: In its bulk form, TiTe₂ is a semimetal.[1] The primary contributions to its magnetic susceptibility are expected to be Pauli paramagnetism, arising from the conduction electrons, and Landau diamagnetism, a consequence of the orbital motion of these electrons in a magnetic field. Bulk TiTe₂ does not undergo a charge density wave (CDW) transition at low temperatures.[1][2]

-

Monolayer TiTe₂: In stark contrast to its bulk counterpart, monolayer TiTe₂ exhibits an anomalous (2x2) charge density wave (CDW) phase transition.[1][3][4] This electronic instability, rather than a magnetic ordering, is the most significant low-temperature phenomenon observed in this material. The transition temperature (T_c) for the CDW in monolayer TiTe₂ grown on bilayer graphene has been reported to be approximately 92 K.[4][5] The emergence of the CDW is sensitive to the substrate, with its strength being weakened and eventually suppressed by changes in the substrate thickness.[5]

An early study on non-stoichiometric this compound (Ti₁.₀₁Te₂) reported a phase transition detected in magnetic susceptibility measurements around 150 K, suggesting a large Pauli susceptibility and exchange enhancement.[6] However, recent and extensive research has predominantly focused on the electronic structure and CDW in stoichiometric monolayer TiTe₂.

Expected Contributions to Magnetic Susceptibility in TiTe₂

The net magnetic susceptibility of a material like TiTe₂ is a sum of several components. Given its semimetallic nature, the following contributions are anticipated:

| Contribution | Type | Origin | Temperature Dependence | Expected Significance in TiTe₂ |

| Pauli Paramagnetism | Paramagnetic | Alignment of the spins of conduction electrons with an external magnetic field. | Largely temperature-independent, with a weak dependence at very low temperatures. | Significant, due to the presence of free carriers in the semimetallic state. |

| Landau Diamagnetism | Diamagnetic | Orbital motion of conduction electrons in a magnetic field, leading to an opposing magnetic moment. | Generally temperature-independent. | Present and will partially offset the Pauli paramagnetism. |

| Core Diamagnetism | Diamagnetic | Larmor precession of the electron clouds of the inner-shell electrons of Ti and Te atoms. | Temperature-independent. | A constant, negative background contribution. |

| Van Vleck Paramagnetism | Paramagnetic | A temperature-independent contribution arising from the magnetic field-induced mixing of ground and excited electronic states. | Temperature-independent. | Potentially present, depending on the details of the electronic band structure. |

The total magnetic susceptibility (χ_total) can be expressed as:

χ_total = χ_Pauli + χ_Landau + χ_core + χ_VanVleck

Due to the absence of localized magnetic moments in pristine TiTe₂, Curie-like paramagnetism, which has a 1/T temperature dependence, is not expected to be a significant contributor.

Experimental Protocols for Magnetic Susceptibility Measurement

While specific, detailed experimental protocols for low-temperature magnetic susceptibility measurements of TiTe₂ are not extensively published, the following describes standard methodologies that would be employed.

Sample Preparation

-

Crystal Growth: High-quality single crystals of TiTe₂ are typically grown by chemical vapor transport (CVT). This method involves sealing high-purity titanium and tellurium powders in an evacuated quartz ampoule with a transport agent (e.g., iodine). The ampoule is placed in a two-zone furnace to establish a temperature gradient, leading to the growth of single crystals at the cooler end.

-

Exfoliation (for Monolayer Studies): Monolayer samples are prepared by mechanical exfoliation of bulk crystals using the "Scotch tape" method, similar to the isolation of graphene. The exfoliated flakes are then transferred to a suitable substrate, such as SiO₂/Si or bilayer graphene.

-

Characterization: The quality and stoichiometry of the grown crystals are confirmed using techniques such as X-ray diffraction (XRD), Raman spectroscopy, and atomic force microscopy (AFM) for exfoliated flakes.

Measurement Techniques

The magnetic susceptibility of materials like TiTe₂ is typically measured using a SQUID (Superconducting Quantum Interference Device) magnetometer, which offers high sensitivity.

Typical Experimental Workflow:

-

Sample Mounting: A small, well-characterized single crystal of TiTe₂ is mounted in a sample holder (e.g., a gelatin capsule or a straw) with its crystallographic orientation noted if anisotropic measurements are desired.

-

Temperature Control: The sample is placed within the SQUID magnetometer, which is equipped with a cryostat to control the temperature, typically from room temperature down to liquid helium temperatures (around 2 K).

-

Magnetic Field Application: A precise magnetic field is applied using a superconducting magnet.

-

Data Acquisition: The magnetic moment of the sample is measured as a function of temperature under a constant applied magnetic field. Measurements are often performed in two modes:

-

Zero-Field-Cooled (ZFC): The sample is cooled to the lowest temperature in the absence of a magnetic field. The field is then applied, and the magnetic moment is recorded as the temperature is increased.

-

Field-Cooled (FC): The sample is cooled from a higher temperature to the lowest temperature in the presence of the applied magnetic field, with the magnetic moment being recorded during cooling.

-

-

Data Analysis: The magnetic susceptibility (χ) is calculated from the measured magnetic moment (m), the applied magnetic field (H), and the mass of the sample (mass): χ = m / (H * mass).

Visualizations

Signaling Pathways and Logical Relationships

Caption: Dimensional Crossover of the Charge Density Wave in TiTe₂.

Caption: Contributions to Magnetic Susceptibility in a Semimetal.

Experimental Workflow

Caption: Workflow for SQUID Magnetometry Measurement.

References

Pressure-Tuned Superconductivity in TiTe₂: A Technical Deep Dive

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the fascinating phenomenon of emergent superconductivity in the transition metal dichalcogenide Titanium Ditelluride (TiTe₂) under the influence of high pressure. A material not superconducting under ambient conditions, TiTe₂ provides a compelling platform to study the interplay between crystal structure, electronic properties, and superconductivity. This document synthesizes key findings from recent research, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying processes.

Core Findings: Pressure as a Tuning Knob for Superconductivity

The application of external pressure serves as a critical tool to manipulate the superconducting properties of TiTe₂. A key distinction arises between the effects of hydrostatic and uniaxial pressure. Theoretical calculations suggest that hydrostatic pressure, which is uniform from all directions, is detrimental to superconductivity.[1] In contrast, uniaxial pressure applied along the c-axis of the crystal lattice has been shown to significantly enhance the superconducting transition temperature (Tc).[1]

Experimental studies have confirmed the emergence of superconductivity in bulk 1T-TiTe₂ under pressure.[2] This transition is intimately linked with structural phase transitions within the material. The onset of superconductivity is observed to be accompanied by a change from a hexagonal (P-3m1) to a monoclinic (C2/m) crystal structure.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data from theoretical and experimental investigations into pressure-induced superconductivity in TiTe₂.

| Parameter | Condition | Value | Reference |

| Superconducting Transition Temperature (Tc) | Ambient Pressure (Theoretical) | 0.73 K | [1] |

| Superconducting Transition Temperature (Tc) | Hydrostatic Pressure (30 GPa, Theoretical) | 0.32 K | [1] |

| Superconducting Transition Temperature (Tc) | Uniaxial Pressure (17 GPa, Theoretical) | 6.34 K | [1] |

| Critical Pressure (Pc1) for Superconductivity Emergence | Experimental | ~5.4 GPa | [2] |

| Critical Pressure (Pc2) for Completion of Structural Transition | Experimental | ~19.1 GPa | [2] |

Experimental Protocols

The discovery and characterization of superconductivity in pressure-tuned TiTe₂ rely on a combination of sophisticated experimental techniques.

High-Pressure Generation

A diamond anvil cell (DAC) is a common apparatus used to generate extremely high pressures. The TiTe₂ sample is placed in a gasket between two diamond anvils. A pressure-transmitting medium, such as silicone oil or a noble gas, is used to ensure quasi-hydrostatic pressure application. The pressure is precisely controlled by mechanically forcing the diamonds together.

Electrical Transport Measurements

To detect the superconducting transition, four-probe electrical resistance measurements are performed as a function of temperature at various pressures. The sample is contacted with fine wires (e.g., gold or platinum). A sharp drop in electrical resistance to zero is the hallmark of a superconducting transition. The temperature at which this occurs is the critical temperature (Tc).

Synchrotron X-ray Diffraction (XRD)

To investigate the structural changes under pressure, in-situ high-pressure synchrotron XRD is employed. The high-energy X-ray beam is directed onto the sample within the DAC. The resulting diffraction pattern provides information about the crystal lattice structure. By analyzing the changes in the diffraction pattern with increasing pressure, researchers can identify structural phase transitions.

First-Principles Calculations

Theoretical investigations are crucial for understanding the mechanism behind the observed superconductivity. These are typically based on density functional theory (DFT). By calculating the electronic band structure, phonon dispersion, and electron-phonon coupling under different pressure conditions, researchers can predict the superconducting properties and elucidate the underlying physics.

Visualizing the Experimental Workflow and Underlying Physics

The following diagrams, generated using the DOT language, illustrate the key experimental workflow and the theoretical understanding of pressure-induced superconductivity in TiTe₂.

Experimental workflow for investigating pressure-tuned TiTe₂.

Mechanism of pressure-induced superconductivity in TiTe₂.

References

An In-depth Technical Guide to the Phase Diagram Analysis of the Titanium-Tellurium System

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Titanium-Tellurium System

The titanium-tellurium system is of interest for its potential applications in electronic and thermoelectric materials. The formation of various intermetallic compounds with distinct crystal structures and properties is a key characteristic of this system. Understanding the phase diagram is crucial for the synthesis of materials with desired properties and for predicting their behavior under different thermal conditions.

Known Intermetallic Compounds and Their Crystallographic Data

Several intermetallic compounds have been identified in the titanium-tellurium system. The crystallographic data for the most commonly cited phases are summarized in the table below.

| Compound | Chemical Formula | Crystal System | Space Group | Lattice Parameters (Å) |

| Titanium Ditelluride | TiTe₂ | Trigonal | P-3m1 | a = 3.82, c = 6.72[1] |

| Pentatitanium Tetratelluride | Ti₅Te₄ | Tetragonal | I4/m | a = 10.20, c = 3.76[2] |

| Dititanium Tritelluride | Ti₂Te₃ | Trigonal | R-3 | a = 7.443 (in hexagonal setting) |

Titanium Ditelluride (TiTe₂) crystallizes in a trigonal structure and is composed of TiTe₂ sheets.[1] In this structure, each titanium ion is bonded to six tellurium ions, forming edge-sharing octahedra.[1]

Pentatitanium Tetratelluride (Ti₅Te₄) possesses a tetragonal crystal structure.[2] The structure features two distinct titanium sites with complex coordination environments involving both titanium and tellurium atoms.[2]

Dititanium Tritelluride (Ti₂Te₃) has a trigonal crystal structure.[3] Its three-dimensional structure involves titanium ions bonded to six tellurium atoms, forming a mix of edge and corner-sharing octahedra.[3]

Schematic Phase Diagram of the Titanium-Tellurium System

Based on the known intermetallic compounds, a schematic phase diagram for the Ti-Te system can be proposed. It is important to note that the temperatures for eutectic, peritectic, and melting points are not definitively established in the literature and the following diagram is a simplified representation.

Caption: A schematic representation of the Ti-Te phase diagram based on known intermetallic compounds.

Experimental Protocols for Phase Diagram Determination

The determination of a binary phase diagram like that of the Ti-Te system involves a series of experimental procedures to identify phase transitions and compositions.

Sample Preparation

-

Alloy Synthesis : A series of alloys with varying compositions across the entire Ti-Te range are prepared from high-purity titanium and tellurium. Arc melting in an inert atmosphere (e.g., argon) is a common method to prevent oxidation.

-

Homogenization : The as-cast alloys are annealed at a high temperature for an extended period to ensure compositional homogeneity.

-

Equilibration : Samples are then heat-treated at various temperatures for sufficient time to reach thermodynamic equilibrium, followed by rapid quenching to retain the high-temperature microstructure at room temperature.[4]

Analytical Techniques

-

Differential Thermal Analysis (DTA) : DTA is used to determine the temperatures of phase transitions (e.g., solidus, liquidus, eutectic, and peritectic reactions).[5][6][7][8] The sample and an inert reference are heated or cooled at a constant rate, and the temperature difference between them is recorded.[5][7] Endothermic or exothermic events in the sample appear as peaks on the DTA curve, indicating phase transformations.[5]

-